Ethyl 5,6-diamino-2-(dimethylamino)pyrimidine-4-carboxylate
Overview
Description
Ethyl 5,6-diamino-2-(dimethylamino)pyrimidine-4-carboxylate is a pyrimidine derivative, a class of compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science. Pyrimidine derivatives are widely studied due to their structural diversity and potential therapeutic benefits .
Preparation Methods
The synthesis of Ethyl 5,6-diamino-2-(dimethylamino)pyrimidine-4-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the N-oxidation of 6-chloro-2,4-diaminopyrimidine using hydrogen peroxide in the presence of a magnetic nanocatalyst under reflux conditions . This is followed by further functionalization steps to introduce the ethyl ester and dimethylamino groups. Industrial production methods may involve similar steps but optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
Ethyl 5,6-diamino-2-(dimethylamino)pyrimidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The amino groups in the pyrimidine ring can participate in nucleophilic substitution reactions with various electrophiles. Common reagents and conditions for these reactions include ethanol as a solvent, sodium bicarbonate as a base, and dimethylformamide (DMF) as a reaction medium. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 5,6-diamino-2-(dimethylamino)pyrimidine-4-carboxylate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex pyrimidine derivatives.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Industry: It is used in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 5,6-diamino-2-(dimethylamino)pyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in DNA synthesis or repair, leading to antiproliferative effects on cancer cells. The compound’s structure allows it to bind to active sites of enzymes, thereby modulating their activity and affecting cellular processes .
Comparison with Similar Compounds
Ethyl 5,6-diamino-2-(dimethylamino)pyrimidine-4-carboxylate can be compared with other pyrimidine derivatives such as:
2,4-Diamino-5-phenyl-6-ethylpyrimidine: Known for its antimicrobial activity.
6-chloro-2,4-diaminopyrimidine: Used as an intermediate in the synthesis of various pharmacologically active compounds.
Triazole-pyrimidine hybrids: Studied for their neuroprotective and anti-inflammatory properties. The uniqueness of this compound lies in its specific functional groups that confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
ethyl 5,6-diamino-2-(dimethylamino)pyrimidine-4-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5O2/c1-4-16-8(15)6-5(10)7(11)13-9(12-6)14(2)3/h4,10H2,1-3H3,(H2,11,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACWQVJLPFCAVCM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=NC(=N1)N(C)C)N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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